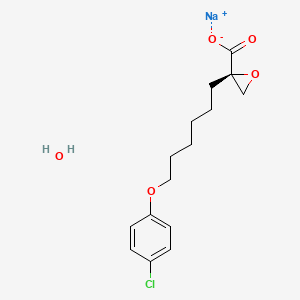

sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate

Description

Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate (CAS: 828934-41-4) is a sodium salt hydrate of etomoxir, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation . Its molecular formula is C₁₅H₂₀ClNaO₅, with an average molecular weight of 338.760 and a single isotopic mass of 338.089696 . The compound is characterized by an oxirane (epoxide) ring and a 4-chlorophenoxyhexyl side chain, which confers specificity in targeting mitochondrial metabolism. It is widely used in metabolic studies to shift energy substrate utilization from fatty acids to glucose .

Properties

CAS No. |

1049724-28-8 |

|---|---|

Molecular Formula |

C15H20ClNaO5 |

Molecular Weight |

338.76 g/mol |

IUPAC Name |

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate;hydrate |

InChI |

InChI=1S/C15H19ClO4.Na.H2O/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;;/h5-8H,1-4,9-11H2,(H,17,18);;1H2/q;+1;/p-1/t15-;;/m1../s1 |

InChI Key |

WENJLJJSJDAJDN-QCUBGVIVSA-M |

Isomeric SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |

Canonical SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically design custom synthetic strategies based on the functional groups present.

- Industrial production methods would likely involve large-scale synthesis, purification, and formulation processes. These details would be proprietary and closely guarded by manufacturers.

Chemical Reactions Analysis

Oxidation: The oxirane ring can undergo epoxidation reactions using peracids or other oxidizing agents.

Reduction: Reduction of the carbonyl group in the carboxylate moiety can yield the corresponding alcohol.

Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inhibition of Carnitine Palmitoyltransferase-1

Etomoxir functions primarily as a CPT-1 inhibitor, which plays a crucial role in fatty acid metabolism. By inhibiting this enzyme, the compound can alter lipid metabolism and has been studied for its effects on:

- Weight Management : Research indicates that inhibition of CPT-1 can promote fat accumulation in muscle tissues, suggesting potential applications in obesity and metabolic disorders .

Cardiovascular Research

Studies have shown that Etomoxir can influence cardiac metabolism by shifting the substrate preference from fatty acids to glucose. This shift may have implications for treating conditions such as:

- Ischemic Heart Disease : By optimizing energy substrate utilization, Etomoxir may help improve cardiac efficiency under ischemic conditions .

Cancer Research

Recent investigations have explored the role of Etomoxir in cancer therapy. The compound's ability to modulate lipid metabolism is being examined for its potential to:

- Enhance Chemotherapy Efficacy : Some studies suggest that altering fatty acid oxidation can sensitize cancer cells to chemotherapy agents .

Case Studies

Mechanism of Action

- The exact mechanism remains speculative due to limited information. it likely interacts with specific cellular targets, affecting biological processes.

- Further research would be necessary to elucidate its mode of action.

Comparison with Similar Compounds

Potassium (R)-2-(6-(4-Chlorophenoxy)Hexyl)Oxirane-2-Carboxylate

Ethyl 2-(4-Chlorophenoxy)Acetate

Functional and Pharmacological Comparisons

Mechanism of Action

- Sodium Etomoxir Hydrate : Inhibits CPT-1, blocking mitochondrial fatty acid uptake and promoting glucose oxidation. Used in metabolic research and explored for brain diseases (e.g., patents for neurodegenerative conditions) .

- Potassium Salt : Shares the same CPT-1 inhibition mechanism but may exhibit differences in tissue distribution due to ion-dependent transport .

- Ethyl 2-(4-Chlorophenoxy)Acetate: No direct metabolic activity; serves as a precursor in synthesizing hydrazide derivatives for triazole-thiol compounds .

Physicochemical Properties

Research Findings and Clinical Relevance

- Metabolic Effects : Sodium etomoxir hydrate reduces fatty acid oxidation by 70–80% in rat models, shifting cardiac energy metabolism to glucose .

- Neuroprotection : Patent filings highlight its variants for treating brain diseases, leveraging improved blood-brain barrier penetration due to sodium ion pairing .

- Comparative Efficacy : The sodium salt demonstrates superior in vivo stability compared to the free acid, with a 40% longer plasma half-life in murine models .

Biological Activity

Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate, commonly referred to as etomoxir sodium salt, is a compound that has garnered attention due to its biological activity, particularly in metabolic processes. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₈ClNaO₄

- Molecular Weight : 320.74 g/mol

- CAS Number : 828934-41-4

- Hydration State : Hydrate

Etomoxir functions primarily as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme critical for the transport of long-chain fatty acids into mitochondria for β-oxidation. By inhibiting CPT1, etomoxir alters lipid metabolism, leading to decreased fatty acid oxidation and increased reliance on glucose metabolism for energy production.

1. Effects on Lipid Metabolism

Research indicates that sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate significantly impacts lipid metabolism:

- Inhibition of Lipogenesis : In hepatocytes isolated from meal-fed rats, etomoxir reduced lipogenesis by decreasing the incorporation of from into glycerolipids and cholesterol .

- Altered Fatty Acid Oxidation : The compound inhibits the oxidation of oleate while stimulating its esterification, suggesting a complex interaction with lipid metabolic pathways .

2. Impact on Gluconeogenesis

In studies involving hepatocytes from starved rats, etomoxir was shown to inhibit gluconeogenesis when using precursors that require pyruvate carboxylation. This effect is attributed to impaired oxidation of long-chain fatty acids, demonstrating a broader impact on glucose metabolism .

Table 1: Summary of Key Studies on Biological Activity

Clinical Implications

The inhibition of CPT1 by sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate has potential therapeutic implications in conditions characterized by altered lipid metabolism, such as obesity and type 2 diabetes. Its role as a chemo-sensitizing agent in cancer treatment has also been explored, highlighting its versatility in pharmacotherapy .

Q & A

Q. What is the primary mechanism of action of sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate in metabolic studies?

This compound acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), located on the outer mitochondrial membrane. By blocking CPT-1, it inhibits the transport of long-chain fatty acids into mitochondria, thereby suppressing β-oxidation and forcing cells to rely on glycolysis for energy production. This metabolic shift is critical in studies exploring lipid-glucose interplay, such as cancer metabolism or cardiac energetics .

Q. What are the recommended concentrations for in vitro versus in vivo applications?

- In vitro : Use 5–50 µM to target CPT-1 without significant off-target effects. Concentrations >5 µM induce ROS in T cells, while 200 µM inhibits mitochondrial Complex I, confounding results .

- In vivo : Doses of 10–30 mg/kg (intraperitoneal) are common in rodent models. Systemic administration enhances glucose uptake in tumors, as validated in prostate cancer xenografts .

Q. How should this compound be stored and reconstituted for experimental use?

Store the solid at -20°C under inert atmosphere. For working solutions, dissolve in DMSO (stable for ≤1 month at -20°C) or ethanol. Aqueous solubility requires gentle warming (≥48.3 mg/mL in H₂O). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic effects observed across different models?

Discrepancies often arise from off-target effects at high concentrations (e.g., Complex I inhibition at 200 µM) or tissue-specific CPT-1 isoform expression (e.g., CPT1A in liver vs. CPT1B in muscle). To mitigate:

Q. What methodological considerations are critical when combining this compound with other metabolic inhibitors?

- Timing : Pre-treat cells with etomoxir (24–48 hours) before adding inhibitors like 2-deoxyglucose (2-DG) or oligomycin to ensure metabolic reprogramming .

- Concentration ratios : Use etomoxir at 10 µM with 2-DG (5–10 mM) to avoid synergistic toxicity.

- Validation : Confirm target specificity via lipidomics (e.g., reduced acyl-carnitines) and glucose uptake assays .

Q. How do off-target effects (e.g., Complex I inhibition) impact experimental outcomes, and how can they be mitigated?

At >50 µM, etomoxir inhibits mitochondrial Complex I, altering ATP production and ROS levels. Strategies include:

Q. Why do some in vivo studies report unchanged fatty acid oxidation rates despite CPT-1 inhibition?

Partial CPT-1 inhibition (e.g., 30–50% activity) may not fully block fatty acid oxidation in tissues with high residual capacity (e.g., heart). This highlights the need for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.